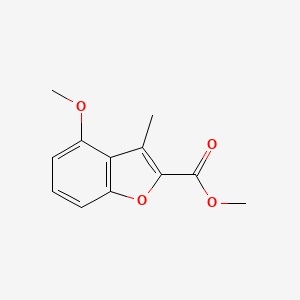

Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate

CAS No.:

Cat. No.: VC15824953

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12O4 |

|---|---|

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | methyl 4-methoxy-3-methyl-1-benzofuran-2-carboxylate |

| Standard InChI | InChI=1S/C12H12O4/c1-7-10-8(14-2)5-4-6-9(10)16-11(7)12(13)15-3/h4-6H,1-3H3 |

| Standard InChI Key | FJPKVTCKAQNXSH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC2=C1C(=CC=C2)OC)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate has a molecular weight of 220.22 g/mol and the IUPAC name methyl 4-methoxy-3-methyl-1-benzofuran-2-carboxylate. Its structure consists of a benzofuran core substituted with a methoxy group (-OCH₃) at the 4-position, a methyl group (-CH₃) at the 3-position, and a methyl ester (-COOCH₃) at the 2-position . The SMILES notation CC1=C(OC2=C1C(=CC=C2)OC)C(=O)OC and InChIKey FJPKVTCKAQNXSH-UHFFFAOYSA-N provide unambiguous identifiers for database referencing .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | Methyl 4-methoxy-3-methyl-1-benzofuran-2-carboxylate |

| SMILES | CC1=C(OC2=C1C(=CC=C2)OC)C(=O)OC |

| InChIKey | FJPKVTCKAQNXSH-UHFFFAOYSA-N |

Synthesis and Optimization Strategies

Decarboxylative Biaryl Coupling

A high-yield synthesis route employs 3-methylbenzofuran-2-carboxylic acid as the starting material. In a continuous flow reactor, the carboxylic acid undergoes decarboxylative coupling with 4-methylphenyl triflate in the presence of palladium acetate and CuNO₃(phen)(PPh₃)₂ as catalysts. The reaction proceeds at 170°C for 6 hours in N-methylpyrrolidone (NMP), yielding the target compound at 67% efficiency . This method emphasizes scalability and reduced reaction times compared to batch processes.

Microwave-Assisted Esterification

Alternative pathways utilize microwave irradiation to accelerate esterification. Reaction of 4-methoxy-3-methylbenzofuran-2-carboxylic acid with methanol under acidic conditions achieves 46% yield within minutes, though classical heating at reflux provides superior yields (74%) . The disparity highlights trade-offs between speed and efficiency in modern synthetic approaches.

Table 2: Synthetic Method Comparison

| Method | Conditions | Yield (%) |

|---|---|---|

| Continuous Flow | 170°C, 6 h, Pd/Cu catalysts | 67 |

| Classical Heating | Reflux, 12 h | 74 |

| Microwave Irradiation | 150 W, 15 min | 46 |

Physicochemical Properties and Reactivity

Solubility and Stability

The compound is sparingly soluble in water but exhibits high solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate no decomposition under ambient conditions, though prolonged exposure to strong acids or bases may hydrolyze the ester group to the corresponding carboxylic acid .

Chemical Reactivity

The methyl ester at position 2 is susceptible to nucleophilic attack, enabling transesterification or hydrolysis to generate carboxylic acid derivatives . The methoxy group at position 4 acts as an electron-donating substituent, directing electrophilic aromatic substitution to the 5- and 7-positions of the benzofuran ring .

Applications in Medicinal Chemistry

Anticancer Agent Development

Structural analogs of this compound, such as 3-methylbenzofurans and 3-(morpholinomethyl)benzofurans, demonstrate potent activity against non-small cell lung carcinoma (NSCLC) cell lines. For example:

-

Compound 4b (3-methylbenzofuran derivative) induced 42.05% apoptosis in A549 cells .

-

Compound 16a (3-morpholinomethyl derivative) showed 36.81% apoptosis in NCI-H23 cells, outperforming the reference drug staurosporine .

These findings suggest that methyl 4-methoxy-3-methylbenzofuran-2-carboxylate could serve as a precursor for anticancer candidates targeting apoptosis pathways .

Antimicrobial Intermediate

The benzofuran scaffold is associated with broad-spectrum antimicrobial activity. While direct data on this compound is limited, related esters inhibit bacterial growth by disrupting cell membrane synthesis.

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s role in apoptosis induction via caspase activation assays.

-

Derivatization: Explore substitutions at the 5- and 7-positions to enhance bioavailability.

-

In Vivo Testing: Evaluate pharmacokinetics and toxicity in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume